molecular formula C13H4Cl6N2 B14362815 1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene) CAS No. 91693-00-4

1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene)

Cat. No.: B14362815
CAS No.: 91693-00-4
M. Wt: 400.9 g/mol
InChI Key: IRAWIBQJQRAXCS-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorophenyl)diazomethane: is an organic compound with the molecular formula C13H4Cl6N2. It is known for its unique structure, which includes two trichlorophenyl groups attached to a diazomethane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl)diazomethane typically involves the reaction of 2,4,6-trichlorophenylmagnesium bromide with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2C6H2Cl3MgBr+CH2N2(C6H2Cl3)2CHN2+2MgBr2 \text{C}_6\text{H}_2\text{Cl}_3\text{MgBr} + \text{CH}_2\text{N}_2 \rightarrow (\text{C}_6\text{H}_2\text{Cl}_3)_2\text{CHN}_2 + 2 \text{MgBr} 2C6​H2​Cl3​MgBr+CH2​N2​→(C6​H2​Cl3​)2​CHN2​+2MgBr

Industrial Production Methods: While the laboratory synthesis of bis(2,4,6-trichlorophenyl)diazomethane is well-documented, industrial production methods are less common due to the specialized nature of the compound. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl)diazomethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler hydrocarbons and amines.

    Substitution: The diazomethane moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while reduction can produce trichlorophenyl amines .

Scientific Research Applications

Bis(2,4,6-trichlorophenyl)diazomethane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2,4,6-trichlorophenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including insertion, addition, and abstraction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Bis(2,4,6-trichlorophenyl)oxalate: Known for its use in chemiluminescence reactions.

    Bis(2,4,5-trichlorophenyl)oxalate: Another compound used in chemiluminescence with slightly different properties.

    Bis(2-acetylphenyl)oxalate: A non-halogenated alternative used in similar applications.

Uniqueness: Bis(2,4,6-trichlorophenyl)diazomethane is unique due to its diazomethane moiety, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for generating reactive intermediates and studying their behavior .

Properties

CAS No.

91693-00-4

Molecular Formula

C13H4Cl6N2

Molecular Weight

400.9 g/mol

IUPAC Name

1,3,5-trichloro-2-[diazo-(2,4,6-trichlorophenyl)methyl]benzene

InChI

InChI=1S/C13H4Cl6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H

InChI Key

IRAWIBQJQRAXCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=[N+]=[N-])C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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